2-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
Description
2-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a triazole core substituted with a mercapto (-SH) group, an m-tolyl (3-methylphenyl) moiety, and a phenolic imine linkage. This compound belongs to a class of heterocyclic molecules widely studied for their diverse biological and chemical properties, including antimicrobial, antifungal, and corrosion inhibition activities . The presence of the mercapto group enhances its ability to coordinate with metal ions, making it valuable in materials science and catalysis . Its synthesis typically involves condensation of 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol with 2-hydroxybenzaldehyde under reflux in methanol, followed by purification via recrystallization .
Properties
CAS No. |
478255-95-7 |
|---|---|
Molecular Formula |
C16H14N4OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4OS/c1-11-5-4-7-12(9-11)15-18-19-16(22)20(15)17-10-13-6-2-3-8-14(13)21/h2-10,21H,1H3,(H,19,22)/b17-10+ |
InChI Key |
NKKZAQNRTYCTTD-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3O |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Mercapto Group: The mercapto group is introduced via a nucleophilic substitution reaction, where a thiol group replaces a leaving group on the triazole ring.
Attachment of the m-Tolyl Group: The m-tolyl group is attached through an electrophilic aromatic substitution reaction.
Formation of the Imino Group: The imino group is formed by the condensation of an amine with an aldehyde or ketone.
Attachment of the Phenolic Group: The phenolic group is introduced through a coupling reaction, often using a phenol derivative and a suitable coupling agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to an amine.
Substitution: The phenolic group can participate in nucleophilic aromatic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Amines: Formed from the reduction of the imino group.
Schiff Bases: Formed from condensation reactions with aldehydes or ketones.
Scientific Research Applications
Chemistry
In chemistry, 2-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring and phenolic group can interact with active sites of enzymes, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound is explored for its antimicrobial and anticancer properties. The presence of the triazole ring is known to enhance the biological activity of many compounds, making it a promising candidate for drug development.
Industry
In industrial applications, this compound is used as a corrosion inhibitor and as an additive in polymer formulations to enhance stability and performance.
Mechanism of Action
The mechanism of action of 2-(((3-Mercapto-5-(m-tolyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other 1,2,4-triazole-3-thiol derivatives, differing primarily in substituents on the triazole ring and the phenolic moiety. Key analogues include:
Substituent Effects on Activity
- Methoxy-substituted analogues (e.g., 4-(((3-mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol) show similar electronic profiles but may exhibit altered solubility and bioavailability .
- Electron-Withdrawing Groups (e.g., trifluoromethyl, nitro) : Derivatives like CP 12 (trifluoromethyl) demonstrate higher lipophilicity and enzyme inhibition due to strong electron-withdrawing effects . Nitro-substituted compounds exhibit potent antimicrobial activity but may suffer from increased toxicity .
- Bulkier Substituents (e.g., naphthalene) : Bulky groups improve coordination with transition metals, enabling applications in materials science (e.g., Ni/Pd/Ag complexes for solar cells) .
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